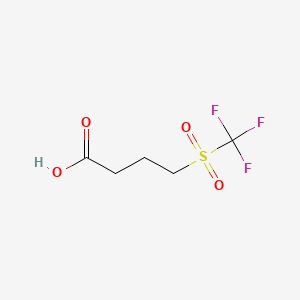
Methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride is a heterocyclic compound that features a morpholine ring fused with an oxazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride typically involves the reaction of morpholine derivatives with oxazole precursors. One common method involves the cyclization of amino alcohols with α-haloacid chlorides, followed by reduction reactions . The reaction conditions often include the use of transition metal catalysts and specific solvents to achieve high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like m-chloroperbenzoic acid (m-CPBA).
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, especially involving the morpholine ring.
Common Reagents and Conditions
Oxidation: m-CPBA in dichloromethane (DCM) at low temperatures.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Various nucleophiles in the presence of a base like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
Methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of Methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride involves its interaction with specific molecular targets. It may act by inhibiting certain enzymes or receptors, leading to changes in cellular processes . The exact pathways and targets can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Morpholine derivatives: Compounds like 4-methoxyphenyl)-[2-methyl-1-(2-morpholin-4-ylethyl)indol-3-yl]methanone.
Oxazole derivatives: Various oxazole-based compounds used in medicinal chemistry.
Uniqueness
Methyl 3-(morpholin-2-yl)-1,2-oxazole-5-carboxylate hydrochloride is unique due to its combined morpholine and oxazole rings, which confer distinct chemical and biological properties
Propriétés
Formule moléculaire |
C9H13ClN2O4 |
|---|---|
Poids moléculaire |
248.66 g/mol |
Nom IUPAC |
methyl 3-morpholin-2-yl-1,2-oxazole-5-carboxylate;hydrochloride |
InChI |
InChI=1S/C9H12N2O4.ClH/c1-13-9(12)7-4-6(11-15-7)8-5-10-2-3-14-8;/h4,8,10H,2-3,5H2,1H3;1H |
Clé InChI |
OGQYRVYZXFJBIB-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=NO1)C2CNCCO2.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


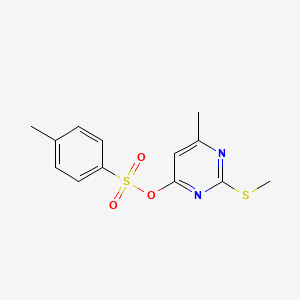
![3-[({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)oxy]propanoic acid](/img/structure/B15300190.png)
![tert-butyl N-{4-[2-(2-hydroxyethoxy)ethoxy]phenyl}carbamate](/img/structure/B15300199.png)
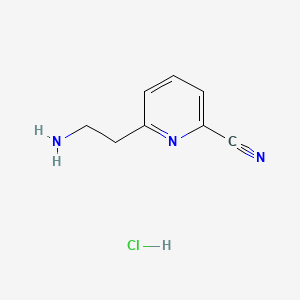
![Tert-butyl 1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B15300206.png)
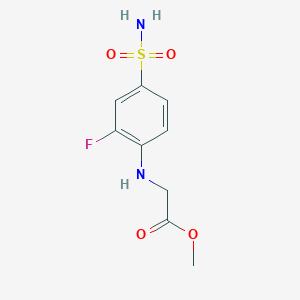
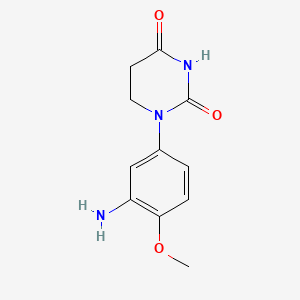
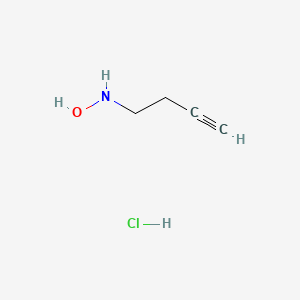

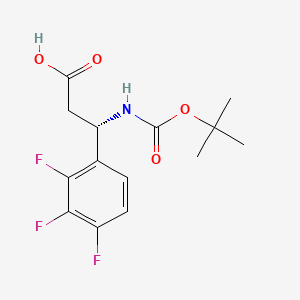
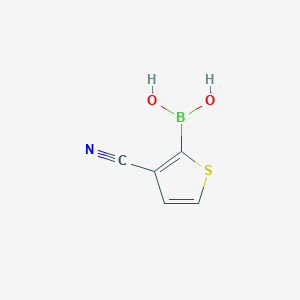
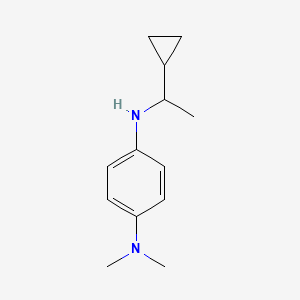
![tert-butyl N-{[1-(2-bromoethyl)cyclobutyl]methyl}carbamate](/img/structure/B15300250.png)
